Cas no 33145-10-7 (Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-)
33145-10-7 structure
Product Name:Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
CAS-nummer:33145-10-7
MF:C20H26O2
MW:298.419246196747
CID:309685
PubChem ID:94446
Update Time:2025-04-19
Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,2'-isobutylidenebis(4,6-dimethylphenol)
- 2,2'-(2-methylpropane-1,1-diyl)bis(4,6-dimethylphenol)
- 2,2'-(2-Methylpropylidene)bis(4,6-dimethylphenol)
- 2,2'-(2-Methylpropylidene)bis(4,6-xylenol)
- 2,2'-Isobutylidene-bis(4,6-dimethylphenol)
- 2,4-Xylenol, 6,6'-isobutylidenedi-
- BRN 2148314
- Metaseol
- Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl-
- Vulkanox NKF
- 2-[1-(2-HYDROXY-3,5-DIMETHYL-PHENYL)-2-METHYL-PROPYL]-4,6-DIMETHYL-PHENOL
- 63530-23-4
- SCHEMBL223172
- 2,2'-(2-methylpropylidene)bis[4,6-xylenol]
- 2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-4,6-dimethylphenol
- EINECS 251-394-8
- 2,2'-Isobutyliden-bis-(4,6-di-methylphenol)
- 33145-10-7
- 3-06-00-05547 (Beilstein Handbook Reference)
- W-110832
- Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
- Phenol, 2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
- DTXSID50865666
- NS00059381
-
- Inchi: 1S/C20H26O2/c1-11(2)18(16-9-12(3)7-14(5)19(16)21)17-10-13(4)8-15(6)20(17)22/h7-11,18,21-22H,1-6H3
- InChI-sleutel: SZAQZZKNQILGPU-UHFFFAOYSA-N
- LACHT: OC1C(C)=CC(C)=CC=1C(C1C=C(C)C=C(C)C=1O)C(C)C
Berekende eigenschappen
- Exacte massa: 298.19338
- Monoisotopische massa: 298.193280068g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 324
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.7
- Topologisch pooloppervlak: 40.5Ų
Experimentele eigenschappen
- Dichtheid: 1.0104 (rough estimate)
- Kookpunt: 399.83°C (rough estimate)
- Brekindex: 1.5680 (estimate)
- PSA: 40.46
Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- Gerelateerde literatuur
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
33145-10-7 (Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-) Gerelateerde producten
- 120-95-6(2,4-bis(2-methylbutan-2-yl)phenol)
- 89-72-5(2-Sec-Butylphenol)
- 112247-07-1(C-UNDECYLCALIX[4]RESORCINARENE MONOHYDRATE)
- 79-74-3(2,5-Di-tert-amylhydroquinone)
- 119-42-6(2-Cyclohexylphenol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Aanbevolen leveranciers
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
CN Leverancier
Reagentie
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk